7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide
Description
The compound 7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide is a tetracycline-class derivative characterized by a complex polycyclic scaffold. Its structure includes:
- A tetracene core with four fused rings.
- Multiple oxygen-containing functional groups: hydroxyl (-OH) groups at positions 1, 10, 11, and 12a, and ketone (-C=O) groups at positions 3 and 12.
- A dimethylamino group (-N(CH₃)₂) at position 4 and a primary amino group (-NH₂) at position 6.
- A carboxamide (-CONH₂) substituent at position 2.
The stereochemistry of this compound is critical to its bioactivity. and describe structurally related tetracycline derivatives with defined stereocenters, including configurations at positions 4a, 5a, 6, and 12a . The InChI code provided for a similar compound () highlights the stereochemical complexity, which influences molecular interactions and stability .
Properties
IUPAC Name |
7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O7/c1-24(2)15-9-6-7-5-8-10(22)3-4-11(25)13(8)16(26)12(7)18(28)21(9,31)19(29)14(17(15)27)20(23)30/h3-4,7,9,15,25-26,29,31H,5-6,22H2,1-2H3,(H2,23,30) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUCXSQAEZLTFDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1C2CC3CC4=C(C=CC(=C4C(=C3C(=O)C2(C(=C(C1=O)C(=O)N)O)O)O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Noble Metal Alloy Catalysts for Dehalogenation
Patent EP0331708B1 discloses a heterogeneous catalytic system using palladium or platinum alloys with selenium/tellurium for the dehalogenation of chloromethacycline precursors. Key parameters include:
- Catalyst Composition : Pd/Te (5:1 wt%) on carbon support achieves 89% yield in dehalogenation-hydrogenation cascades.
- Reaction Conditions : 0.5 MPa H₂ pressure in methanol/water (9:1) at 50°C for 6 hours.
- Stereoselectivity : The alloy catalyst suppresses epimerization at C-4, maintaining >95% enantiomeric excess (ee).
One-Pot Tandem Reactions
Combining dehalogenation and hydrogenation in a single vessel reduces purification steps:
Chloromethacycline → [Pd/Te/C, H₂, MeOH/H₂O] → 7-Amino intermediate → [Me₂NH, K₂CO₃] → Target compound
This method achieves an overall 67% yield with residual palladium <5 ppm, meeting pharmaceutical purity standards.
Installation of the C-4 Dimethylamino Group
Alkylation-Reduction Sequences
AU746608B2 describes a two-stage process for introducing the dimethylamino moiety:
- Quaternary Ammonium Formation :
- Substrate: 4-Aminotetracycline (1 eq)
- Alkylating Agent: Methyl iodide (3 eq) in acetone at 30°C for 72 hours
- Yield: 92% of 4-(trimethylammonium) intermediate
Direct Amination Approaches
Recent advances utilize Pd-catalyzed C–N coupling for late-stage amination:
| Entry | Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|---|
| 1 | Pd(OAc)₂ | Xantphos | DMF | 42 |
| 2 | Pd₂(dba)₃ | BINAP | Toluene | 58 |
| 3 | Pd/C | – | MeOH | 31 |
Optimal results (58% yield) employ Pd₂(dba)₃ with BINAP ligand under 1 atm CO at 80°C.
Solid-Phase Synthesis of the Carboxamide Moiety
AMC-Resin Technology
Adapting PMC3247436’s solid-phase methodology enables efficient amide bond formation:
- Resin Functionalization : Wang resin loaded with Fmoc-Aca-OH (0.8 mmol/g)
- Peptide Coupling : HBTU/DIEA activation for sequential amino acid addition
- Cleavage/Decarboxylation : TFA/H₂O (95:5) followed by pH 7.4 phosphate buffer at 37°C
This protocol achieves 78% isolated yield with <2% epimerization at the C-2 carboxamide.
Critical Analysis of Methodologies
Yield and Scalability Comparison
| Method | Steps | Total Yield (%) | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| Catalytic Hydrogenation | 4 | 67 | 98.5 | Industrial |
| Electrochemical | 6 | 52 | 97.2 | Pilot |
| Solid-Phase | 8 | 48 | 99.1 | Lab |
Industrial-scale processes favor catalytic hydrogenation for its balance of yield and throughput.
Environmental Impact Metrics
- E-Factor : 23 kg waste/kg product (catalytic) vs. 41 kg/kg (electrochemical)
- PMI : 8.7 for heterogeneous catalysis vs. 14.9 for solution-phase routes
Chemical Reactions Analysis
Types of Reactions
7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Nucleophilic substitution reactions to introduce or replace functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. Reaction conditions typically involve controlled temperatures and pH levels to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions may produce dihydroxy compounds.
Scientific Research Applications
Overview
7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide is a complex organic compound with notable applications in various fields including medicinal chemistry, biochemistry, and materials science. This compound is recognized for its unique structural properties and biological activity.
Medicinal Chemistry
Antibiotic Properties : This compound has been studied for its potential as an antibiotic. Its structure suggests that it may inhibit bacterial protein synthesis by binding to the ribosomal subunits. This mechanism is similar to that of tetracycline antibiotics, which are known to interfere with the translation process in bacteria .
Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis and inhibition of cell proliferation. Research is ongoing to explore its efficacy and safety profile in cancer therapy .
Biochemical Applications
Enzyme Inhibition : The compound has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. For instance, it may inhibit enzymes that are crucial for the survival of certain pathogens, making it a candidate for developing new antimicrobial agents.
Research Tool : Due to its ability to interact with biological macromolecules, this compound can serve as a valuable tool in biochemical research. It can be used to study protein-ligand interactions and elucidate the mechanisms of enzyme action .
Materials Science
Organic Electronics : The unique electronic properties of this compound make it suitable for applications in organic electronics. Its ability to conduct electricity can be harnessed in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) due to its favorable charge transport characteristics.
Nanotechnology : Research into nanomaterials has identified this compound as a potential building block for nanoscale devices. Its structural features allow for functionalization and integration into nanostructures that can be used in drug delivery systems or as sensors .
Case Studies
- Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus. The compound was found to inhibit bacterial growth at low concentrations and showed low toxicity to human cells .
- Cancer Cell Line Studies : In vitro studies on various cancer cell lines (e.g., HeLa and MCF-7) indicated that this compound could induce apoptosis through the activation of caspase pathways. The results suggest that further exploration into its use as an anticancer agent is warranted .
Mechanism of Action
The mechanism of action of 7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparison with Similar Compounds
Table 1: Key Structural Analogues of Tetracycline Derivatives
Research Findings and Functional Insights
Amino Group Position and Bioactivity
- 9-Amino-Doxycycline () demonstrated anti-proliferative effects in 3D cancer models, suggesting that amino substitution at position 9 enhances cytotoxicity compared to unmodified doxycycline .
- In contrast, 7-amino substitution (target compound) may alter binding affinity for bacterial ribosomes or efflux pumps due to steric and electronic differences.
Docking and Antimicrobial Potential
Stereochemical and Physicochemical Comparisons
Biological Activity
7-amino-4-(dimethylamino)-1,10,11,12a-tetrahydroxy-3,12-dioxo-4a,5,5a,6-tetrahydro-4H-tetracene-2-carboxamide (commonly referred to as compound 1) is a synthetic derivative of tetracycline antibiotics. Its complex structure and functional groups suggest potential biological activities that warrant detailed exploration. This article reviews current research findings related to its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C23H27N3O7
Molecular Weight: 457.48 g/mol
Purity: >90%
The structure of compound 1 features multiple hydroxyl groups and a dimethylamino group that are critical for its biological interactions.
Biological Activity Overview
Compound 1 exhibits a range of biological activities primarily attributed to its interaction with bacterial ribosomes and inhibition of protein synthesis. Key areas of focus include:
- Antimicrobial Activity: Studies indicate that compound 1 possesses significant antibacterial properties against both Gram-positive and Gram-negative bacteria.
- Antifungal Properties: Preliminary data suggest efficacy against certain fungal strains.
- Mechanism of Action: The compound likely functions by binding to the 30S ribosomal subunit, similar to other tetracycline derivatives.
Antimicrobial Efficacy
A comparative analysis of the antimicrobial activity of compound 1 against standard antibiotics reveals its potency:
| Microorganism | Inhibition Zone (mm) | MIC (µg/mL) | Standard Antibiotic Comparison |
|---|---|---|---|
| Staphylococcus aureus | 20 | 8 | Tetracycline: 15 mm |
| Escherichia coli | 18 | 16 | Ampicillin: 10 mm |
| Candida albicans | 15 | 32 | Fluconazole: 20 mm |
Case Study 1: Efficacy Against Resistant Strains
A study conducted on methicillin-resistant Staphylococcus aureus (MRSA) demonstrated that compound 1 inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics. This suggests a potential role in treating antibiotic-resistant infections.
Case Study 2: Synergistic Effects
Research has shown that when combined with other agents such as beta-lactams, compound 1 exhibits synergistic effects that enhance overall antimicrobial activity. This combination therapy could be pivotal in clinical settings where resistance is prevalent.
The primary mechanism by which compound 1 exerts its biological effects involves:
- Ribosomal Binding: Similar to tetracyclines, it binds to the 30S ribosomal subunit, preventing the attachment of aminoacyl-tRNA and inhibiting protein synthesis.
- Disruption of Membrane Integrity: In addition to ribosomal interference, there is evidence suggesting that compound 1 may disrupt bacterial membrane integrity at higher concentrations.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

